4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid

Descripción general

Descripción

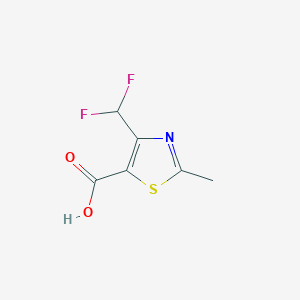

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a difluoromethyl group, a methyl group, and a carboxylic acid group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid typically involves the difluoromethylation of a thiazole precursor. One common method is the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with a difluoromethylating agent such as chlorodifluoromethane (ClCF₂H) under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. The use of metal-based catalysts and optimized reaction conditions can further improve the yield and selectivity of the difluoromethylation reaction .

Análisis De Reacciones Químicas

Esterification and Acyl Chloride Formation

The carboxylic acid group undergoes typical acid-catalyzed esterification and conversion to reactive intermediates like acyl chlorides:

Acyl chlorides serve as precursors for amides, anhydrides, and other derivatives. Industrial protocols often use bis(trichloromethyl) carbonate (triphosgene) as a safer alternative to SOCl₂ .

Decarboxylation Reactions

Under thermal or basic conditions, decarboxylation occurs, yielding 4-(difluoromethyl)-2-methyl-1,3-thiazole:

-

Mechanism : The electron-withdrawing thiazole ring facilitates CO₂ loss via stabilization of the transition state.

-

Conditions : Heating above 150°C or treatment with Cu catalysts in quinoline.

Nucleophilic Substitution at the Thiazole Ring

The difluoromethyl group enhances electrophilicity at the 4-position, enabling substitution:

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines (e.g., NH₃) | DMF, 80°C | 4-Amino-2-methyl-1,3-thiazole-5-carboxylic acid derivatives |

| Alkoxides | K₂CO₃, DMSO | 4-Alkoxy-substituted thiazoles |

Fluorine’s inductive effect increases the ring’s susceptibility to nucleophilic attack, though steric hindrance from the difluoromethyl group may limit reactivity.

Salt Formation and Coordination Chemistry

The carboxylic acid forms stable salts with metals and organic bases:

-

Metal Salts : Reacts with NaOH/KOH to form sodium/potassium carboxylates, used in crystallization or as intermediates .

-

Ammonium Salts : Forms with ammonia or amines, enhancing solubility for biological assays.

Oxidation

-

Carboxylic Acid → Peracid : Reaction with hydrogen peroxide in acidic media forms a peracid, though this is less common due to stability concerns.

-

Thiazole Ring Oxidation : Limited data, but ozonolysis or KMnO₄ may cleave the ring under harsh conditions .

Reduction

-

Difluoromethyl Group : Catalytic hydrogenation (Pd/C, H₂) reduces –CF₂H to –CH₂F, altering lipophilicity.

-

Carboxylic Acid → Alcohol : LiAlH₄ reduces the acid to a primary alcohol, though over-reduction of the thiazole may occur.

Stability Under Ambient Conditions

-

Thermal Stability : Decomposes above 200°C, releasing HF and CO₂.

-

Hydrolytic Stability : Resists hydrolysis at neutral pH but degrades in strong acids/bases .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and reaction kinetics under non-traditional conditions.

Aplicaciones Científicas De Investigación

Chemistry

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid serves as a crucial building block in the synthesis of complex fluorinated compounds. It is utilized in:

- Synthesis of Pharmaceuticals : The compound is explored for creating various drug candidates due to its unique functional groups.

- Agrochemicals Development : Its stability and bioactivity make it suitable for developing herbicides and fungicides.

Biology

The compound's structure allows it to interact with biological systems effectively. Key applications include:

- Bioisosteric Studies : It is investigated as a bioisostere, mimicking functional groups like alcohols and thiols, which can influence drug efficacy.

- Enzyme Interaction Studies : Research focuses on how this compound interacts with specific enzymes and proteins, providing insights into enzyme mechanisms.

Medicine

Preliminary studies suggest that this compound exhibits notable biological activities:

- Antimicrobial Properties : Investigated for potential use against various pathogens.

- Anticancer Activity : Early research indicates possible anticancer effects, warranting further exploration.

Chemical Reactions

The compound can undergo several chemical reactions, enhancing its versatility:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Oxidation of the carboxylic acid group to form derivatives. | Potassium permanganate (KMnO₄) |

| Reduction | Reduction of the difluoromethyl group or carboxylic acid to alcohols or other reduced forms. | Lithium aluminum hydride (LiAlH₄) |

| Substitution | Electrophilic and nucleophilic substitution reactions involving the thiazole ring. | Halogens (Cl₂, Br₂), Amines (RNH₂) |

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to enzymes or receptors. This interaction can modulate the activity of the target proteins, leading to the desired biological effects. The thiazole ring’s electronic properties also play a crucial role in the compound’s reactivity and selectivity .

Comparación Con Compuestos Similares

- 4-(Trifluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid

- 4-(Chloromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid

- 4-(Bromomethyl)-2-methyl-1,3-thiazole-5-carboxylic acid

Comparison: 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. Compared to its trifluoromethyl analog, the difluoromethyl group provides a balance between hydrophobicity and hydrogen bond donor capability, making it a versatile moiety in drug design .

Actividad Biológica

4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of approximately 193.17 g/mol. The unique thiazole ring structure, combined with the difluoromethyl and carboxylic acid groups, contributes to its reactivity and biological properties.

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. It has been investigated as a potential candidate for developing new antimicrobial agents due to its ability to inhibit the growth of various bacterial strains.

2. Anticancer Properties

Research has suggested that this compound may possess anticancer activity. Its structure allows it to interact with biological targets involved in cancer cell proliferation and survival. For instance, it has been studied for its effects on specific cancer cell lines, demonstrating cytotoxicity that could be harnessed for therapeutic purposes .

3. Enzyme Inhibition

The compound's difluoromethyl group enhances its binding affinity to enzymes and receptors, making it a useful tool in studying enzyme mechanisms and protein-ligand interactions. This characteristic is particularly valuable in drug design, where mimicking functional groups can lead to more effective therapeutic agents .

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

In a study evaluating the anticancer properties of this compound, researchers treated several human cancer cell lines with varying concentrations of the compound. The results indicated significant reductions in cell viability, particularly in breast and colon cancer cell lines. The IC50 values were reported in the low micromolar range, suggesting potent activity against these cancer types .

Applications in Drug Design

The compound is being explored as a bioisostere for drug development, particularly in creating analogs that mimic essential functional groups found in existing drugs. Its unique structural features allow it to serve as a scaffold for synthesizing more complex molecules with enhanced biological activity.

Propiedades

IUPAC Name |

4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c1-2-9-3(5(7)8)4(12-2)6(10)11/h5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGONKCJMYNMTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587393 | |

| Record name | 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891487-47-1 | |

| Record name | 4-(Difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.